molecular formula C19H17ClN2OS B2377490 (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone CAS No. 302938-47-2

(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone

Cat. No.: B2377490
CAS No.: 302938-47-2
M. Wt: 356.87
InChI Key: APFOWYQZJYGWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone is a synthetic organic molecule that features a pyrazole ring substituted with a chlorophenylthio group and a p-tolylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution of a chlorophenylthio group onto the pyrazole ring, often using a chlorophenylthiol and a suitable base.

    Attachment of the p-tolylmethanone moiety: This can be done through a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with p-tolylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
  • (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(m-tolyl)methanone
  • (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(o-tolyl)methanone

Uniqueness

The uniqueness of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the p-tolyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12-4-6-15(7-5-12)19(23)22-14(3)18(13(2)21-22)24-17-10-8-16(20)9-11-17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFOWYQZJYGWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.